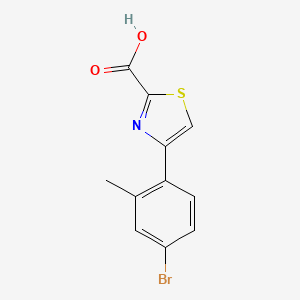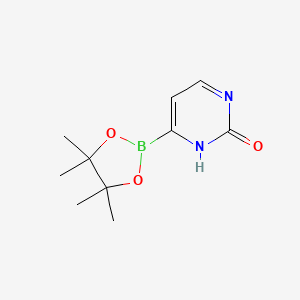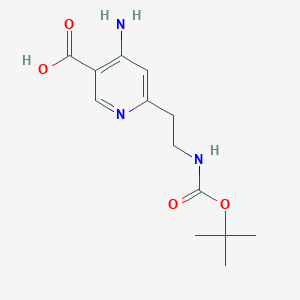
4-Amino-6-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid is a compound that belongs to the class of nicotinic acids It is characterized by the presence of an amino group at the 4-position and a tert-butoxycarbonyl-protected aminoethyl group at the 6-position of the nicotinic acid ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid typically involves multiple steps. One common method includes the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The protected amine is then subjected to further reactions to introduce the aminoethyl group at the 6-position of the nicotinic acid ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-6-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can regenerate the amino group.
Applications De Recherche Scientifique
4-Amino-6-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid has several scientific research applications:
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Amino-6-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The compound may act as a substrate or inhibitor for certain enzymes, affecting their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(tert-Butoxycarbonyl)amino]methylbenzoic acid: Similar in structure but with a benzoic acid core instead of nicotinic acid.
6-({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)nicotinic acid: A closely related compound with a similar Boc-protected aminoethyl group.
Uniqueness
4-Amino-6-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid is unique due to its specific substitution pattern on the nicotinic acid ring, which imparts distinct chemical and biological properties. Its Boc-protected amino group allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C13H19N3O4 |
|---|---|
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
4-amino-6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-5-4-8-6-10(14)9(7-16-8)11(17)18/h6-7H,4-5H2,1-3H3,(H2,14,16)(H,15,19)(H,17,18) |
Clé InChI |
RCSJINVVWMFUSK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC1=CC(=C(C=N1)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B14852244.png)

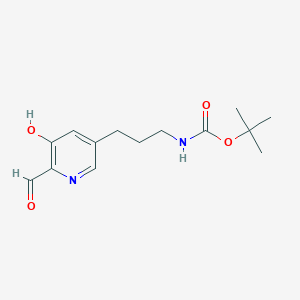
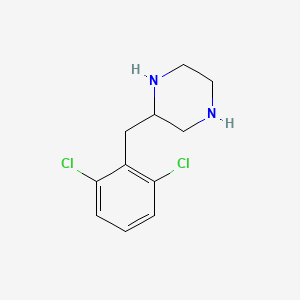
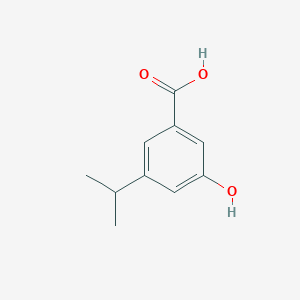
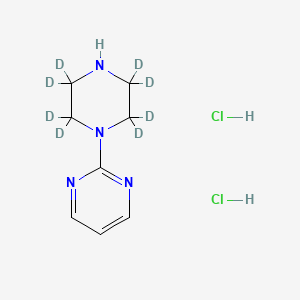
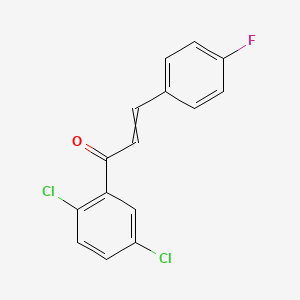
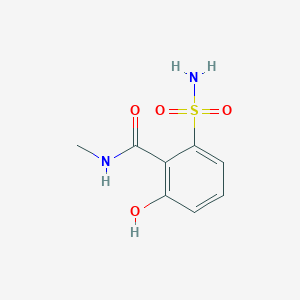
![7-(Chloromethyl)[1,3]dioxolo[4,5-B]pyridine](/img/structure/B14852295.png)

